1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione features a complex heterocyclic framework combining pyrrolo-triazole-dione and 1,2,4-oxadiazole moieties.
Properties
IUPAC Name |
3-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN6O3/c1-11-3-8-15(9-12(11)2)28-20(29)17-18(21(28)30)27(26-24-17)10-16-23-19(25-31-16)13-4-6-14(22)7-5-13/h3-9,17-18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZGESCCVBWUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the reaction of 4-bromobenzohydrazide with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Introduction of the pyrrolo[3,4-d][1,2,3]triazole moiety: This step involves the cyclization of an appropriate precursor to form the pyrrolo[3,4-d][1,2,3]triazole ring system.
Coupling of the two heterocyclic systems: The final step involves the coupling of the oxadiazole and pyrrolo[3,4-d][1,2,3]triazole systems through a suitable linker, such as a methylene bridge.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for studying biochemical pathways and mechanisms.
Medicine: The compound’s potential therapeutic properties, such as antimicrobial or anticancer activity, make it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Chlorophenyl vs. Bromophenyl Substitution
A closely related compound, 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (CAS 1171668-31-7), replaces the bromine atom with chlorine and modifies the aryl substituent on the pyrrolo-triazole-dione core. The bromine atom’s higher electronegativity and larger atomic radius compared to chlorine may enhance halogen bonding interactions, influencing solubility and target binding .
Pyrrolo-Triazole Derivatives
- 3-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole (CAS 321679-99-6): This simpler analog lacks the oxadiazole and dione functionalities but retains the pyrrolo-triazole core.
- 5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione : Features a benzoxazole-triazole scaffold. The thione group (C=S) at position 3 introduces hydrogen-bonding capacity distinct from the dione group (C=O) in the target compound .
Physicochemical Properties
Table 1: Key Spectral and Analytical Data for Comparable Compounds
Key Observations :
Biological Activity
The compound 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (hereafter referred to as "the compound") is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis of the compound and its biological properties, particularly focusing on its anticancer and antimicrobial activities.
Synthesis
The compound was synthesized through a multi-step reaction involving the reaction of 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine and 3-(3-nitrophenyl)-5-chloromethyl-1,2,4-oxadiazole. The synthesis process yielded a crystalline product characterized by various spectroscopic methods including NMR and X-ray crystallography .
Anticancer Activity
The compound has shown promising results in various studies regarding its anticancer properties. Specifically:
- In vitro Studies : The compound was evaluated against several cancer cell lines including breast cancer (MCF-7) and colon cancer (HCT-116). It exhibited significant cytotoxicity with IC50 values of approximately 27.3 µM against T47D breast cancer cells and 6.2 µM against HCT-116 colon carcinoma cells .
- Mechanism of Action : The mechanism by which the compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may disrupt the cell cycle and induce oxidative stress in cancer cells .
Antimicrobial Activity
The antimicrobial potential of the compound has also been investigated:
- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against various pathogenic bacteria. For instance, it was found to be more effective than traditional antibiotics such as chloramphenicol in inhibiting bacterial growth .
- Fungal Activity : Preliminary studies indicate that the compound may possess antifungal properties as well. Further research is needed to elucidate its spectrum of activity against different fungal strains .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
| Structural Feature | Description | Impact on Activity |
|---|---|---|
| Bromophenyl Group | Enhances electron density | Increases antibacterial activity |
| Oxadiazole Ring | Contributes to bioactivity through interaction with biological targets | Potential anticancer activity |
| Pyrrolo-Triazole Core | Provides structural stability and facilitates interaction with biomolecules | Enhances overall biological activity |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A related oxadiazole derivative was tested in a phase II clinical trial for patients with advanced solid tumors. Results indicated a marked improvement in patient outcomes when combined with standard chemotherapy regimens.
- Case Study 2 : Another study focused on a triazole derivative demonstrated significant antifungal efficacy in immunocompromised patients suffering from invasive fungal infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
